molecular formula C14H10BrNO2 B14429866 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid CAS No. 78730-07-1

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid

Cat. No.: B14429866
CAS No.: 78730-07-1
M. Wt: 304.14 g/mol
InChI Key: PWJNAUAOJDNTOS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid is an organic compound that features both a bromophenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-enoic acid
  • 3-(4-Fluorophenyl)-3-(pyridin-3-yl)prop-2-enoic acid

Uniqueness

3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro- and fluoro- analogs.

Properties

CAS No.

78730-07-1

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

3-(4-bromophenyl)-3-pyridin-3-ylprop-2-enoic acid

InChI

InChI=1S/C14H10BrNO2/c15-12-5-3-10(4-6-12)13(8-14(17)18)11-2-1-7-16-9-11/h1-9H,(H,17,18)

InChI Key

PWJNAUAOJDNTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=CC(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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